molecular formula C10H9NO2 B11791112 1-(4-Aminobenzofuran-2-yl)ethanone

1-(4-Aminobenzofuran-2-yl)ethanone

Katalognummer: B11791112
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: WUTCOGZGQIENKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminobenzofuran-2-yl)ethanone is an organic compound with the molecular formula C10H9NO2.

Vorbereitungsmethoden

The synthesis of 1-(4-Aminobenzofuran-2-yl)ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Aminobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminobenzofuran-2-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Aminobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

1-(4-Aminobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:

    2-Aminobenzofuran: Similar in structure but lacks the ethanone group, leading to different chemical and biological properties.

    4-Methylbenzofuran: Contains a methyl group instead of an amino group, resulting in distinct reactivity and applications.

    Benzofuran-2-carboxylic acid:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

1-(4-amino-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,11H2,1H3

InChI-Schlüssel

WUTCOGZGQIENKY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=CC=C2O1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.